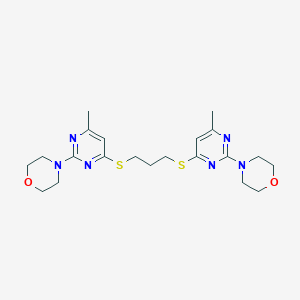
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol, also known as MPTP, is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to cause Parkinson's disease-like symptoms in humans and animals. MPTP is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain.
Mecanismo De Acción
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol is converted into its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Efectos Bioquímicos Y Fisiológicos
The administration of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol in animals results in a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol has also been shown to induce oxidative stress and inflammation in the brain, leading to further neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol is a valuable tool for studying the pathophysiology of Parkinson's disease, as it mimics the disease's pathology in humans. However, there are limitations to using 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol in lab experiments. The toxicity of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol can vary depending on the species and strain of animals used, making it difficult to compare results between studies. Additionally, the administration of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol in animals does not fully replicate the complexity of Parkinson's disease in humans, limiting its translational potential.
Direcciones Futuras
There are several future directions for 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol research. One area of interest is the development of new animal models that better replicate the complexity of Parkinson's disease in humans. Another area of interest is the identification of new therapeutic targets for the treatment of Parkinson's disease, based on the mechanisms of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol-induced neurotoxicity. Finally, the development of new neuroprotective agents that can prevent or reverse 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol-induced neuronal damage is an important area of research.
Conclusion:
In conclusion, 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol is a valuable tool for studying the pathophysiology of Parkinson's disease. Its ability to selectively target dopaminergic neurons in the substantia nigra and cause Parkinson's disease-like symptoms in animals has led to extensive research on its mechanisms of action and potential treatments. While there are limitations to using 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol in lab experiments, its continued use in research will lead to a better understanding of Parkinson's disease and potential new treatments for the disease.
Métodos De Síntesis
The synthesis of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol involves the reaction of 2,4,6-trimethylpyrimidine with morpholine and 1,3-propanedithiol in the presence of a catalyst such as iodine. The reaction yields 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol as a yellow crystalline solid with a melting point of 220-222°C.
Aplicaciones Científicas De Investigación
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol has been widely used as a research tool to study the pathophysiology of Parkinson's disease. The administration of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol to animals results in a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This mimics the pathology of Parkinson's disease in humans, making 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol a valuable tool for studying the disease's mechanisms and potential treatments.
Propiedades
Número CAS |
123427-18-9 |
|---|---|
Nombre del producto |
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol |
Fórmula molecular |
C21H30N6O2S2 |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
4-[4-methyl-6-[3-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)sulfanylpropylsulfanyl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C21H30N6O2S2/c1-16-14-18(24-20(22-16)26-4-8-28-9-5-26)30-12-3-13-31-19-15-17(2)23-21(25-19)27-6-10-29-11-7-27/h14-15H,3-13H2,1-2H3 |
Clave InChI |
PIMIHZIEVDTJNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)SCCCSC3=NC(=NC(=C3)C)N4CCOCC4 |
SMILES canónico |
CC1=CC(=NC(=N1)C(CC(C2=NC(=CC(=N2)C3CNCCO3)C)S)S)C4CNCCO4 |
Sinónimos |
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



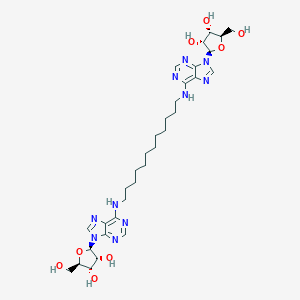
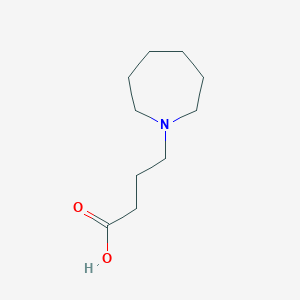
![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)
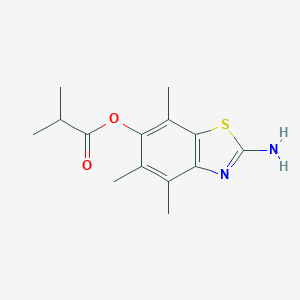
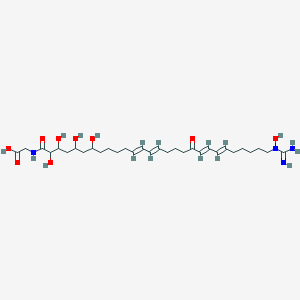
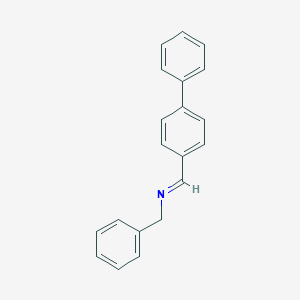
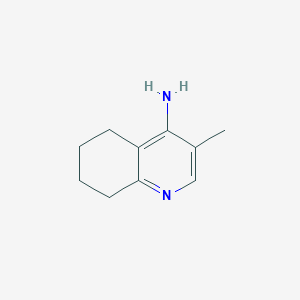
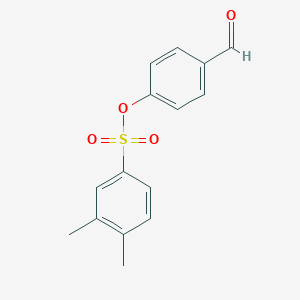

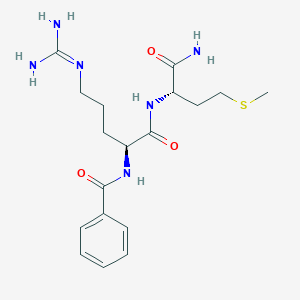
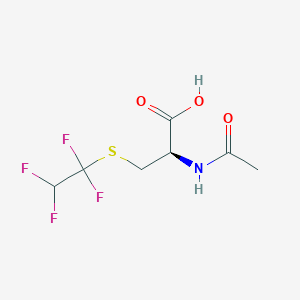


![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)